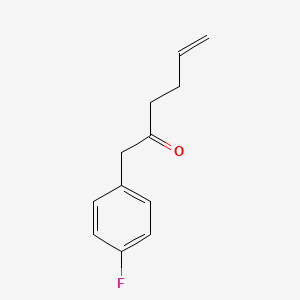

1-(4-Fluorophenyl)-5-hexen-2-one

Description

Properties

Molecular Formula |

C12H13FO |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

1-(4-fluorophenyl)hex-5-en-2-one |

InChI |

InChI=1S/C12H13FO/c1-2-3-4-12(14)9-10-5-7-11(13)8-6-10/h2,5-8H,1,3-4,9H2 |

InChI Key |

FJJOVJLRTVFXGZ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(=O)CC1=CC=C(C=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with fluorophenyl-containing analogs, focusing on structural features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Electron-Withdrawing Effects: The 4-fluorophenyl group in this compound increases the ketone’s electrophilicity compared to non-fluorinated analogs. This contrasts with 5-fluoro-2-hydroxyacetophenone, where the hydroxyl group donates electrons, reducing ketone reactivity .

- In contrast, 4-FMC’s shorter propanone backbone limits conjugation but enhances bioavailability .

Physicochemical Properties

- Solubility: 4-FMC’s hydrochloride salt exhibits high water solubility, whereas this compound’s hydrophobic alkenone chain may limit aqueous solubility .

- Thermal Stability: Pyrazolidinone derivatives () show higher melting points due to hydrogen bonding, contrasting with the alkenone’s lower thermal stability .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(4-Fluorophenyl)-5-hexen-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via alkene functionalization using hypervalent iodine reagents, as demonstrated in azidolactone synthesis (e.g., starting from 4-(4-fluorophenyl)pent-4-enoic acid) . Key steps include:

- Reagent Selection : Use iodine(III) reagents (e.g., PhI(OAc)₂) to promote cyclization.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Optimization : Vary reaction temperature (60–80°C) and stoichiometry (1.2–1.5 eq. reagent) to maximize yield. Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) identifies olefinic protons (δ 5.2–5.8 ppm) and fluorophenyl aromatic signals (δ 7.1–7.4 ppm). ¹³C NMR confirms carbonyl (δ ~210 ppm) and fluorinated aryl carbons .

- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- HRMS : Use ESI-MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₂FO: 199.0871) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental NMR data for fluorophenyl-containing compounds be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in density functional theory (DFT) models. To address this:

- Solvent Correction : Apply the IEF-PCM solvation model in Gaussian or ORCA software to simulate solvent shifts .

- Benchmarking : Compare experimental ¹H NMR (e.g., δ 5.6 ppm for hexenyl protons) with DFT/B3LYP/6-311+G(d,p)-calculated shifts. Adjust dihedral angles in conformational analysis to improve accuracy .

Q. What strategies are effective in analyzing non-centrosymmetric crystal packing of fluorophenyl derivatives?

- Methodological Answer : For X-ray crystallography:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via direct methods (SHELXS) and refine with SHELXL .

- Packing Analysis : Identify intermolecular interactions (e.g., C-H···O, π-π stacking) using Mercury software. Calculate Hirshfeld surfaces to quantify fluorine’s role in stabilizing non-centrosymmetric arrangements .

Q. How can structure-activity relationships (SAR) for fluorophenyl moieties in bioactive compounds be systematically studied?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare with non-fluorinated analogs to isolate fluorine’s electronic effects .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Fluorine’s electronegativity enhances binding via dipole interactions or halogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.